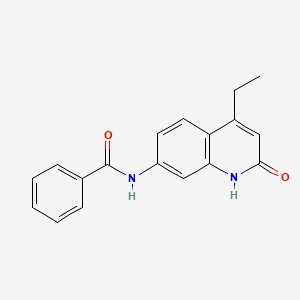

N-(4-ethyl-2-oxo-1H-quinolin-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethyl-2-oxo-1H-quinolin-7-yl)benzamide, also known as E-3810, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. E-3810 has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.

Aplicaciones Científicas De Investigación

Polymorphism in Quinolinyl Benzamide Derivatives

Research by Khakhlary and Baruah (2014) explored the polymorphism in 4-nitro-N-(quinolin-8-yl)benzamide derivatives, revealing different packing patterns in their crystal lattice. These polymorphs displayed variations in hydrogen bonds and π-interactions, indicating the complex structural behaviors of such compounds. The study also delved into the formation of salts from these compounds, shedding light on their conformational diversity and the influence of solvents on crystal formation (Khakhlary & Baruah, 2014).

Catalytic Applications

Wang, Shen, and Sun (2009) demonstrated the synthesis of benzamide derivatives and their application in ethylene oligomerization using nickel complexes. The research presented novel insights into the synthesis process and highlighted the catalytic efficiency of these complexes, which are critical for industrial applications (Wang, Shen, & Sun, 2009).

Synthesis and Antibacterial Activity

Largani et al. (2017) focused on synthesizing novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides using an eco-friendly approach. They evaluated the antibacterial efficacy of these compounds against various bacterial strains, indicating their potential in medical applications (Largani et al., 2017).

Antimicrobial and Antitubercular Properties

Kumar, Fernandes, and Kumar (2014) synthesized novel carboxamide derivatives of 2-quinolones and evaluated their antimicrobial and antitubercular activities. Their findings suggested the significant bioactive potential of these compounds (Kumar, Fernandes, & Kumar, 2014).

Fluorescent Chemosensor Development

Li et al. (2020) developed a fluorescent chemosensor based on coumarin and quinolinyl-benzothiazole, capable of sequential recognition of Cu2+ and PPi. This chemosensor demonstrated potential in live cell imaging, highlighting the versatility of quinolinyl-benzamide derivatives in scientific research (Li et al., 2020).

Propiedades

IUPAC Name |

N-(4-ethyl-2-oxo-1H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-12-10-17(21)20-16-11-14(8-9-15(12)16)19-18(22)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUAPRACQNWMRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethyl-2-oxo-1H-quinolin-7-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (4Z)-4-({[(2-chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate](/img/structure/B2805093.png)

![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2805095.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2805096.png)

![5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2805099.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2805106.png)

![8,10-Dimethyl-4-(4-methylpiperazin-1-yl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2805107.png)

![6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2805108.png)

![3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2805109.png)

amine](/img/structure/B2805111.png)